6-Bromo-1,4-dichlorophthalazine is an organic compound characterized by its unique molecular structure, which includes bromine and chlorine substituents on the phthalazine ring. Its molecular formula is with a molecular weight of approximately 277.93 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications as a building block in the synthesis of more complex organic molecules and its biological activity.
6-Bromo-1,4-dichlorophthalazine belongs to the class of phthalazine derivatives, which are known for their diverse chemical properties and biological activities. The compound can be sourced from various chemical suppliers and is typically produced for research purposes. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 6-bromo-1,4-dichlorophthalazine typically involves several key steps:
Specific techniques may vary based on the desired yield and purity, but common reagents include bromine, hydrazine derivatives, and various solvents like dimethylformamide or acetonitrile .
The molecular structure of 6-bromo-1,4-dichlorophthalazine features a phthalazine ring with two chlorine atoms at positions 1 and 4, and a bromine atom at position 6. This arrangement contributes to its unique chemical properties.
6-Bromo-1,4-dichlorophthalazine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The products formed from these reactions depend on the specific conditions and reagents used. For example:
The mechanism of action for 6-bromo-1,4-dichlorophthalazine primarily involves its interaction with biological targets at the molecular level. It has been studied for its potential effects on protein kinases and other biomolecules:
The physical properties of 6-bromo-1,4-dichlorophthalazine include:
Chemical properties include:
6-Bromo-1,4-dichlorophthalazine has several applications in scientific research:
Phthalazine derivatives emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of their biological activity in the mid-20th century. Early research focused on natural product-inspired heterocycles, but synthetic accessibility propelled phthalazines to prominence. The unsubstituted phthalazine nucleus offered limited pharmacological utility, but strategic functionalization unlocked significant therapeutic potential. A pivotal advancement occurred with the development of azelastine in the 1980s, a phthalazinone-based antihistamine that established the scaffold’s capacity for receptor modulation [3]. This breakthrough ignited systematic exploration of phthalazine substitutions, revealing that electron-withdrawing groups at specific positions enhanced bioactivity and pharmacokinetic profiles.
The evolution accelerated with molecular hybridization strategies in the 2000s. Vatalanib (PTK787), a 1,4-disubstituted phthalazine kinase inhibitor, demonstrated potent anti-angiogenic effects by targeting VEGFR-2 (IC₅₀ = 43 nM), validating phthalazines for oncology applications [6]. Concurrently, triazolophthalazine hybrids (e.g., L-45/Bromosporine) emerged as epigenetic modulators targeting PCAF bromodomains, showcasing nanomolar affinity and anticancer activity [9]. These innovations underscored the scaffold’s versatility across therapeutic areas, from allergy to oncology and epigenetics.
Table 1: Key Milestones in Phthalazine Pharmacophore Development
Time Period | Representative Compound | Therapeutic Area | Key Contribution |
---|---|---|---|
1980s | Azelastine | Allergy/Inflammation | Validated phthalazinone H₁-receptor antagonism |
2000s | Vatalanib (PTK787) | Oncology (Anti-angiogenesis) | Established VEGFR-2 inhibition (IC₅₀ = 43 nM) |
2010s | Bromosporine | Epigenetics | Broad-spectrum bromodomain inhibition (PCAF affinity ~nM) |
2020s | Olaparib Intermediates* | Oncology (DNA Repair) | Enabled scalable PARP inhibitor synthesis |
Note: 6-Bromo-1,4-dichlorophthalazine is a key precursor in olaparib intermediate synthesis [2].
Halogenation fundamentally reshapes phthalazine reactivity and bioactivity. Bromine and chlorine atoms serve as strategic molecular "handles" to optimize three key properties:
Electronic Modulation: Bromine’s electron-withdrawing character at C-6 (e.g., 6-bromo-1,4-dichlorophthalazine) polarizes the phthalazine ring, enhancing electrophilicity at C-1 and C-4. This facilitates nucleophilic displacement reactions critical for forming carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds in drug candidates [1] [8]. Chlorine at C-1/C-4 further increases susceptibility to hydrolysis or amination, enabling sequential functionalization.
Steric Guidance: The bulk of bromine (van der Waals radius: 1.85 Å) directs regioselectivity during coupling reactions. In VEGFR-2 inhibitors like sorafenib analogs, 6-bromo substitution ensures proper spatial orientation of biarylurea pharmacophores within the hydrophobic DFG-out pocket [6]. Similarly, chlorine atoms provide steric constraints that stabilize ligand-receptor complexes in kinase binding sites.
Metabolic Stabilization: Bromine incorporation reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. This prolongs half-life in bioactive compounds like triazolophthalazine-hydrazone hybrids, where brominated derivatives exhibit enhanced stability in microsomal assays compared to non-halogenated analogs [9]. Chlorine atoms further shield metabolic hot spots, reducing clearance rates.
Table 2: Impact of Halogen Position on Phthalazine Bioactivity (SAR Highlights)
Halogen Pattern | Therapeutic Application | Observed Effect |
---|---|---|
6-Bromo, 1,4-dichloro | Kinase Inhibitors (e.g., Vatalanib analogs) | ↑ Binding affinity (ΔG = -2.3 kcal/mol) in VEGFR-2 DFG-out conformation |
1,4-Dichloro (no bromine) | Anticancer Hybrids | ↓ Cytotoxicity (IC₅₀ > 50 μM vs. ~5 μM for brominated analogs in HCT-116 cells) |
6-Chloro | PARP Inhibitors | = Potency but ↑ metabolic degradation (t₁/₂ reduced 3-fold vs. brominated analogs) |
6-Bromo-1,4-dichlorophthalazine (CAS# 240400-95-7; C₈H₃BrCl₂N₂; MW: 277.93 g/mol) is a cornerstone synthon in modern medicinal chemistry due to its orthogonal reactivity and compatibility with diverse reaction manifolds [1] [8]. Its significance stems from three key attributes:
Orthogonal Reactivity: The chlorine atoms at C-1 and C-4 exhibit differential reactivity. C-4 chlorine undergoes preferential nucleophilic displacement under mild conditions due to greater electron deficiency, while C-1 chlorine requires harsher conditions or catalysts. This allows sequential functionalization: initial amination/etherification at C-4, followed by substitution at C-1. The bromine at C-6 remains inert under these conditions but enables later-stage cross-coupling (e.g., Suzuki, Negishi) for biaryl formation [4] [6]. This step-wise control is exemplified in olaparib intermediate synthesis, where C-4 chlorine is displaced by a benzyl zinc reagent via Negishi coupling before C-1 hydrolysis to the phthalazinone [2].
Scalable Synthesis: Industrial production leverages low-cost phthalhydrazide—a byproduct of amikacin synthesis—as the starting material. Treatment with 5-10 equivalents of POCl₃ at 110°C yields 1,4-dichlorophthalazine, which undergoes regioselective bromination at C-6 using N-bromosuccinimide (NBS). Crucially, partial hydrolysis in acetic acid/water converts excess 1,4-dichloride byproducts to the monochloride, achieving >90% purity on hectogram scales [2]. This process aligns with green chemistry principles by utilizing waste streams.
Diverse Therapeutic Applications: The compound’s versatility is evidenced in three major drug classes:
Table 3: Applications of 6-Bromo-1,4-dichlorophthalazine in Drug Development
Therapeutic Class | Target Compound | Synthetic Role | Key Reaction |
---|---|---|---|
PARP Inhibitors | Olaparib Intermediate | Electrophile for Negishi coupling; Hydrolyzed to phthalazinone | Negishi Coupling → Hydrolysis [2] |
Kinase Inhibitors (VEGFR-2) | Biarylurea Phthalazines | Cross-coupling site (C6-Br); Amination site (C1-Cl) | Suzuki Coupling → SNAr [6] |
BET/PCAF Inhibitors | Triazolophthalazine Hybrids | Substrate for cyclocondensation with hydrazines to form triazole ring | Cyclocondensation [9] |
Asymmetric Catalysts | (DHQD)₂PHAL Ligand | Etherification with Cinchona alkaloids | Nucleophilic Aromatic Substitution [4] |
The strategic integration of halogen atoms positions 6-bromo-1,4-dichlorophthalazine as an indispensable building block. Its balanced reactivity profile enables chemists to navigate complex synthetic routes with precision, accelerating the development of phthalazine-based therapeutics across oncology, epigenetics, and catalysis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7